molecular formula C15H12N2O5S B1678137 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate CAS No. 77408-67-4

1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate

Cat. No.: B1678137
CAS No.: 77408-67-4
M. Wt: 332.3 g/mol
InChI Key: SIXNKGXJEIVCDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P18IN011 involves the formation of a benzoxazole ring followed by the introduction of an acetamido group and a benzenesulfonate moiety. The key steps include:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative.

    Introduction of Acetamido Group: Acetylation of the amino group using acetic anhydride or acetyl chloride.

    Sulfonation: The final step involves sulfonation of the benzene ring using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: Industrial production of P18IN011 would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: P18IN011 can undergo oxidation reactions, particularly at the benzoxazole ring.

    Reduction: The compound can be reduced at the sulfonate group under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups like halides, nitro groups, or alkyl groups.

Scientific Research Applications

P18IN011 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study protein interactions, particularly those involving cyclin-dependent kinases.

    Biology: Helps in understanding cell cycle regulation and the role of p18 in cellular processes.

    Medicine: Potential therapeutic applications in expanding hematopoietic stem cells for bone marrow transplants.

    Industry: Could be used in the development of new drugs targeting cell cycle-related diseases.

Comparison with Similar Compounds

    P16INK4A Inhibitors: These compounds also target cyclin-dependent kinases but have different specificity and effects.

    P27Kip1 Inhibitors: Another class of inhibitors that regulate the cell cycle by interacting with different cyclin-dependent kinases.

Uniqueness of P18IN011: P18IN011 is unique in its selective inhibition of the p18-Cdk6 interaction without affecting the p16-Cdk6 interaction. This specificity allows for targeted modulation of the cell cycle, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

1,2-benzoxazol-3-yl 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c1-10(18)16-11-6-8-12(9-7-11)23(19,20)22-15-13-4-2-3-5-14(13)21-17-15/h2-9H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXNKGXJEIVCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00320154
Record name 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00320154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77408-67-4
Record name NSC355390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00320154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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